3,4-MDEA-d5(盐酸盐)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-MDEA-d5 (hydrochloride) is an internal standard used for the quantification of 3,4-MDEA . It is categorized as an amphetamine and shares similar psychotropic action to MDMA, commonly known as "ecstasy" . It is used in analytical reference standards and is available for academic research .

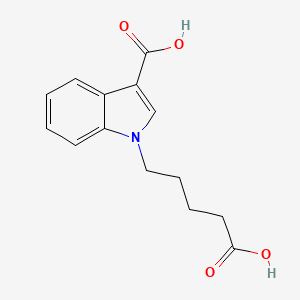

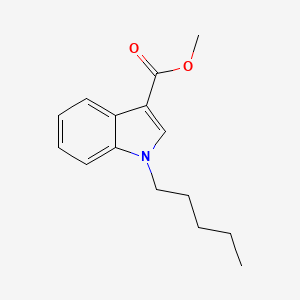

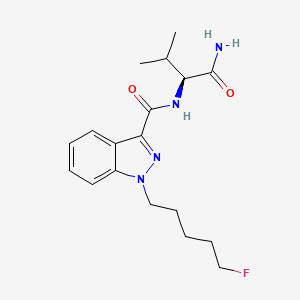

Molecular Structure Analysis

The molecular formula of 3,4-MDEA-d5 (hydrochloride) is C12H12D5NO2 • HCl . The average mass is 248.761 Da, and the monoisotopic mass is 248.133987 Da . The SMILES representation isCC(NC([2H])([2H])C([2H])([2H])[2H])CC1=CC(OCO2)=C2C=C1.Cl .

科学研究应用

分析方法开发

- 灵敏的气相色谱-质谱法:开发了一种测量人尿中 3,4-MDEA 和相关化合物的方法,强调了其在分析化学中的相关性。该方法展示了 3,4-MDEA-d5 在提高药物检测程序的准确性和灵敏度方面的效用(Pirnay, Abraham, & Huestis, 2006).

环境和工业应用

- CO2 捕获性能:一项关于基于甲基二乙醇胺 (MDEA) 的深度共熔溶剂用于 CO2 捕获的研究说明了与 3,4-MDEA 相关的化合物在环境可持续性中的潜在工业应用(Ahmad, Lin, Xiaoxiao, Xu, & Xu, 2021).

药物代谢和药代动力学

- 细胞色素 P450 同工酶的代谢:研究人肝微粒体中各种细胞色素 P450 同工酶对 3,4-MDEA 的代谢,提供了对该药物药代动力学的见解,这对于了解其生物效应和潜在的医学应用至关重要(Meyer, Peters, & Maurer, 2009).

法医分析

血液中的药物检测:一种用于对小血浆体积中的 3,4-MDEA 和相关化合物进行对映选择性测定的分析方法为法医毒理学提供了巨大的潜力,有助于在法医环境中更准确、更可靠地检测药物(Peters 等人,2005).

摇头丸中的分析:使用 13C 固态核磁共振 (NMR) 光谱分析含有 3,4-MDEA 的摇头丸,强调了该化合物在法医科学中的相关性,有助于识别非法药物(Lee 等人,1999).

神经药理学

- 血清素能缺陷和学习障碍:关于 MDEA 对大鼠血清素能系统和学习的影响的研究,对理解 3,4-MDEA 的神经药理学影响有影响,可以指导神经科学和精神病学的研究(Barrionuevo 等人,2000).

作用机制

3,4-MDEA-d5 (hydrochloride) is similar to 3,4-MDEA, which is an empathogenic psychoactive drug. 3,4-MDEA acts as a serotonin, norepinephrine, and dopamine releasing agent and reuptake inhibitor .

It is formulated as a 1 mg/ml solution in methanol . The product is stable for at least 2 years and should be stored at -20°C .

安全和危害

属性

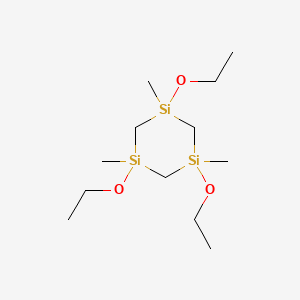

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,4-MDEA-d5 (hydrochloride) involves the conversion of precursor compounds into the desired product through a series of chemical reactions.", "Starting Materials": [ "3,4-Methylenedioxyphenylacetic acid-d5", "Thionyl chloride", "Methanol", "Ammonium hydroxide", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Acetone" ], "Reaction": [ "1. 3,4-Methylenedioxyphenylacetic acid-d5 is reacted with thionyl chloride in methanol to form 3,4-Methylenedioxyphenylacetyl chloride-d5.", "2. The resulting product is then reacted with ammonium hydroxide to form 3,4-Methylenedioxyphenylacetamide-d5.", "3. Sodium hydroxide is added to the reaction mixture to hydrolyze the amide into 3,4-Methylenedioxyphenylacetic acid-d5.", "4. The acid is then neutralized with hydrochloric acid to form the hydrochloride salt.", "5. Finally, the hydrochloride salt is recrystallized from a mixture of acetone and water to obtain pure 3,4-MDEA-d5 (hydrochloride)." ] } | |

CAS 编号 |

1286588-92-8 |

分子式 |

C12H18ClNO2 |

分子量 |

248.762 |

IUPAC 名称 |

1-(1,3-benzodioxol-5-yl)-N-(1,1,2,2,2-pentadeuterioethyl)propan-2-amine;hydrochloride |

InChI |

InChI=1S/C12H17NO2.ClH/c1-3-13-9(2)6-10-4-5-11-12(7-10)15-8-14-11;/h4-5,7,9,13H,3,6,8H2,1-2H3;1H/i1D3,3D2; |

InChI 键 |

IBDIPBWIXJRJQM-IYSLTCQOSA-N |

SMILES |

CCNC(C)CC1=CC2=C(C=C1)OCO2.Cl |

同义词 |

Eve-d5; MDE-d5; 3,4-Methylenedioxyethylamphetamine-d5 |

产品来源 |

United States |

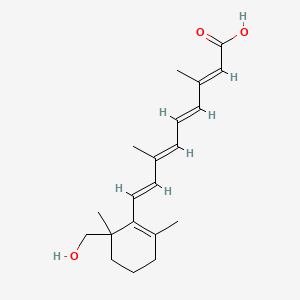

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 1-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylate](/img/structure/B592987.png)

![(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2S,4R,5S,6R)-5-[(2R,4R,5S,6R)-5-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B592992.png)